molecular formula C10H12BBrO2 B067444 2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane CAS No. 174900-86-8

2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane

Cat. No.: B067444
CAS No.: 174900-86-8
M. Wt: 254.92 g/mol
InChI Key: WMKRKJLHGIYASB-UHFFFAOYSA-N
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Description

2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C9H11BrO2B It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a 1,3,2-dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane typically involves the reaction of 2-bromomethylphenylboronic acid with neopentyl glycol. The reaction is carried out in an organic solvent under inert gas conditions (such as nitrogen or argon) at a temperature range of 2-8°C . The reaction proceeds as follows:

  • Dissolve 2-bromomethylphenylboronic acid in an appropriate organic solvent.
  • Add neopentyl glycol to the solution.
  • Stir the mixture under inert gas conditions at 2-8°C until the reaction is complete.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products include substituted phenylboronic esters.

    Oxidation Reactions: Products include boronic acids or esters.

    Reduction Reactions: Products include methylphenylboronic esters.

Scientific Research Applications

2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the reactive bromomethyl group and the boron atom. The bromomethyl group can undergo nucleophilic substitution, while the boron atom can form stable complexes with diols and other Lewis bases. These properties make it a versatile reagent in organic synthesis and material science .

Comparison with Similar Compounds

  • 2-Bromomethylphenylboronic acid
  • 4-Bromomethylphenylboronic acid
  • 3-Bromomethylphenylboronic acid

Comparison:

2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane stands out due to the presence of the dioxaborinane ring, which enhances its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

2-[2-(bromomethyl)phenyl]-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BBrO2/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKRKJLHGIYASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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